molecular formula C3H3BrMg B3046915 Propargylmagnesium bromide CAS No. 13254-27-8

Propargylmagnesium bromide

Cat. No. B3046915
CAS RN: 13254-27-8
M. Wt: 143.27 g/mol
InChI Key: YLERVAXAQFOFRI-UHFFFAOYSA-M
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Description

Propargylmagnesium bromide , also known as propargyl Grignard reagent , is a chemical compound with the molecular formula C₃H₃BrMg . It falls under the category of organometallic compounds and is commonly used in organic synthesis. The compound consists of a propargyl (2-propyn-1-yl) group attached to a magnesium atom via a bromine atom .


Synthesis Analysis

The synthesis of propargylmagnesium bromide involves the reaction of propargyl bromide (2-propyn-1-yl bromide) with magnesium metal . This process generates the corresponding propargyl Grignard reagent. The metallotropic rearrangement of the propargyl intermediate leads to the formation of the allenyl magnesium reagent .


Molecular Structure Analysis

The molecular structure of propargylmagnesium bromide consists of a linear propargyl group (2-propyn-1-yl) bonded to a magnesium atom, which is further coordinated with a bromine atom. The compound adopts a trigonal planar geometry around the magnesium center .

Scientific Research Applications

1. Diastereoselective Reactions

Propargylmagnesium bromide has been utilized in diastereoselective reactions. For instance, its addition to fluorinated aromatic sulfinyl imines resulted in the formation of homopropargyl amines with total regio- and diastereoselection. The diastereoselectivity can be significantly influenced by the choice of solvents, such as THF or DCM (Llobat et al., 2021).

2. Synthesis of Organic Compounds

Propargylmagnesium bromide is instrumental in the practical synthesis of various organic compounds. For example, it was used in synthesizing 2-keto-3-deoxy-D-glycero-D-galactononulosonic acid (KDN), a compound of significant chemical interest, through a reaction followed by highly stereoselective reduction (Crich & Navuluri, 2011).

3. Aromatic Annelation

The compound plays a key role in aromatic annelation processes, such as in the synthesis of fused thioresorcinol dimethylethers. This is achieved by reacting cyclic α-oxoketene dithioacetals with propargylmagnesium bromide (Gupta et al., 1987).

4. Creation of Stereospecific Isomers

Propargylmagnesium bromide has been used in the creation of stereospecific isomers, such as 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols. The stereochemical structures of these compounds were confirmed by NMR spectral interpretation and geometry optimization (Liu et al., 2000).

5. Synthesis of Aminopiperidines

It has been employed in the synthesis of 1,2,5-trimethyl-4-propargyl-4-aryl(aralkyl)aminopiperidines, derived from 1,2,5-trimethyl-4-aryliminopiperidines and propargylmagnesium bromide (Kuznetsov et al., 1991).

properties

IUPAC Name

magnesium;prop-1-yne;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERVAXAQFOFRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C#C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
P Eckenberg, U Groth, T Kohler - Liebigs Ann. Chem, 1994 - cyberleninka.org
… The addition of (trimethylsily1)propargylmagnesium bromide (9) to aldehydes afforded predominantly the allenylic alcohols rac-10. The regioselectivity of this addition changes dra…
Number of citations: 2 cyberleninka.org
A Llobat, J Escorihuela, S Fustero… - Organic Letters, 2021 - ACS Publications
… (12) In a recent study, we found that the addition of propargylmagnesium bromide to alkylfluorinated sulfinyl imines was completely regioselective affording the corresponding …
Number of citations: 5 pubs.acs.org
P Eckenberg, U Groth, T Köhler - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… The addition of (trimethylsily1)propargylmagnesium bromide (9) to aldehydes afforded predominantly the allenylic alcohols rac-10. The regioselectivity of this addition changes dra…
JH Wotiz, JS Matthews, JA Lieb - Journal of the American …, 1951 - ACS Publications
(3) JH Wotiz and RJ Palchak, This Journal, 73, 1971 (1951).(4) C. Prévost, M. Gaudemar and J. Honigberg, Compt. rend., 230, 1186 (1950); C. At 46, 1497 (1951). of propargyl bromide …
Number of citations: 29 pubs.acs.org
SKV Vernekar, P Kipke, H Redlich - Journal of Carbohydrate …, 2008 - Taylor & Francis
… of TMS‐propargylmagnesium bromide to the unprotected … In the second case, TMS‐propargylmagnesium bromide is … addition of TMS‐propargylmagnesium bromide, because the TMS‐…
Number of citations: 2 www.tandfonline.com
JA Marshall, MW Andersen - The Journal of Organic Chemistry, 1992 - ACS Publications
… Cu(I)-catalyzed coupling of the chloride 2 with TIPS propargylmagnesium bromide, as previously described,2 afforded the trienyne 3 as the only product in over 90% yield.Desilylation …
Number of citations: 23 pubs.acs.org
GC Nwokogu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 13254‐27‐8 ] C 3 H 3 BrMg (MW 143.27) InChI = 1S/C3H3.BrH.Mg/c1‐3‐2;;/h1H,2H2;1H;/q;;+1/p‐1 InChIKey = VWXUBKNVYJBGPO‐UHFFFAOYSA‐M ( propargylation and …
Number of citations: 0 onlinelibrary.wiley.com
D Crich, C Navuluri - Organic letters, 2011 - ACS Publications
… We first investigated the reaction of propargylmagnesium bromide with 2,3;5,6-diisopropylidene-d-mannofuranose 2 (Scheme 2, path a) but were deterred by the unfavorable 1:2 syn:…
Number of citations: 21 pubs.acs.org
MG Suero, R De la Campa… - … A European Journal, 2012 - Wiley Online Library
… then with propargylmagnesium bromide (3 a) or a 3-substituted propargylmagnesium bromide 3 b… lithium enolate (2 a) and propargylmagnesium bromide (3 a) under otherwise identical …
D Seyferth, DY Son, S Shah - Organometallics, 1994 - ACS Publications
… It was prepared in 70% yield by the reactionof propargylmagnesium bromide and triphenyllead chloride. The preparation of PhgPbCl by the reaction sequence shown in eqs 1 and 213 …
Number of citations: 9 pubs.acs.org

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